molecular formula C22H20N2O5 B4553948 methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B4553948
M. Wt: 392.4 g/mol
InChI Key: YMQFOXFXAJDEPE-WQRHYEAKSA-N
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Description

Methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C22H20N2O5 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.13722174 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Characterization

Research has been conducted on similar functionalized pyrroles, which are significant for their potential as antitumoral agents. Their crystal structures were determined ab initio from synchrotron X-ray powder diffraction data, highlighting the detailed molecular arrangement that supports their biological activity and material properties (Silva et al., 2012).

Antitumoral and Medicinal Chemistry Applications

The thermolysis of related pyrrole derivatives has been explored for the synthesis of compounds with potential pharmacological activities. These studies contribute to the development of new methodologies for producing bioactive molecules, which could be pivotal in drug discovery and development processes (Zhulanov et al., 2017).

Catalysis and Material Science

Research into the methoxycarbonylation of alkynes catalyzed by palladium complexes highlights the utility of pyrrole derivatives in synthesizing unsaturated esters or α,ω-diesters. This showcases their role in creating materials and chemicals with specific properties, useful in various industrial applications (Núñez Magro et al., 2010).

Synthetic Methodologies

Innovative synthetic methodologies using relay catalysis for the preparation of methyl 4-aminopyrrole-2-carboxylates demonstrate the versatility of pyrrole derivatives in organic synthesis. These methods provide new routes for synthesizing structurally complex and functionalized molecules, broadening the scope of synthetic organic chemistry (Galenko et al., 2015).

Properties

IUPAC Name

methyl (4Z)-4-[(4-methoxycarbonylphenyl)methylidene]-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-14-19(22(27)29-3)18(11-15-6-8-17(9-7-15)21(26)28-2)20(25)24(14)13-16-5-4-10-23-12-16/h4-12H,13H2,1-3H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQFOXFXAJDEPE-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)C(=O)OC)C(=O)N1CC3=CN=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)C(=O)OC)/C(=O)N1CC3=CN=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

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